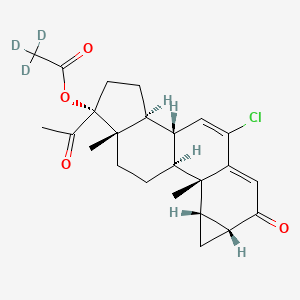
BET bromodomain inhibitor 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BET bromodomain inhibitor 2 is a small molecule that targets the bromodomain and extra-terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. These proteins are epigenetic readers that recognize acetylated lysine residues on histone tails, playing a crucial role in regulating gene expression. This compound has shown promise in preclinical studies as a potential therapeutic agent for various cancers and inflammatory diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of BET bromodomain inhibitor 2 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and functional group modifications. Common reagents used in these reactions include palladium catalysts, amines, and halogenated compounds. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing purification techniques such as crystallization and chromatography. The goal is to produce the compound in sufficient quantities for clinical trials and potential therapeutic use .
Analyse Des Réactions Chimiques
Types of Reactions: BET bromodomain inhibitor 2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, electrophiles like halogenated compounds, and catalysts like palladium
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives .
Applications De Recherche Scientifique
BET bromodomain inhibitor 2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of BET proteins in gene regulation and epigenetics.
Biology: Investigated for its effects on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancers, inflammatory diseases, and other conditions involving dysregulated gene expression.
Mécanisme D'action
BET bromodomain inhibitor 2 exerts its effects by binding to the bromodomains of BET proteins, preventing their interaction with acetylated histones. This displacement of BET proteins from chromatin disrupts the transcriptional machinery, leading to altered gene expression. The primary molecular targets are BRD2, BRD3, BRD4, and BRDT, with BRD4 being the most well-studied. The inhibition of BET proteins affects various pathways involved in cell cycle regulation, apoptosis, and inflammation .
Comparaison Avec Des Composés Similaires
BET bromodomain inhibitor 2 is unique in its selectivity and potency compared to other BET inhibitors. Similar compounds include:
JQ1: A well-known BET inhibitor with high affinity for BRD4.
OTX015: Another potent BET inhibitor with clinical applications in oncology.
I-BET762: A selective inhibitor targeting BET proteins with potential therapeutic uses .
This compound stands out due to its specific binding properties and favorable pharmacokinetic profile, making it a promising candidate for further development .
Propriétés
Formule moléculaire |
C23H30N2O5S |
|---|---|
Poids moléculaire |
446.6 g/mol |
Nom IUPAC |
3-(3,4-dimethoxyphenyl)-N,N-diethyl-4-[(3R)-1-methyl-5-oxopyrrolidin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H30N2O5S/c1-6-25(7-2)31(27,28)18-9-10-19(17-13-23(26)24(3)15-17)20(14-18)16-8-11-21(29-4)22(12-16)30-5/h8-12,14,17H,6-7,13,15H2,1-5H3/t17-/m0/s1 |
Clé InChI |
CZOWHOAXNNGART-KRWDZBQOSA-N |
SMILES isomérique |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)[C@H]2CC(=O)N(C2)C)C3=CC(=C(C=C3)OC)OC |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C2CC(=O)N(C2)C)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)





![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)




![1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone](/img/structure/B12420038.png)

